7-Bromo-1-ethyl-6-methyl-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-ethyl-6-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-10-8(6-12-13)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMJHOECFKGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2Br)C)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of ethyl-methyl-indazole derivatives
Executive Summary: The Indazole Scaffold
The ethyl-methyl-indazole moiety represents a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and a structural core in modulating G-protein coupled receptors (GPCRs).[1] This guide dissects the 1-ethyl-3-methyl-1H-indazole and its 2-ethyl regioisomer, focusing on the thermodynamic and kinetic parameters that govern their synthesis, stability, and bioactivity.
For researchers, the primary challenge lies in controlling the annular tautomerism of the indazole ring during substitution. This guide provides a self-validating protocol for regioselective synthesis and a comprehensive physicochemical profile to aid in lead optimization.
Structural Dynamics & Tautomerism
The indazole core exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[2][3]
-
Thermodynamics: The 1H-tautomer is thermodynamically more stable by approximately 2.3–3.2 kcal/mol in the gas phase and solution due to aromatic stabilization of the benzene ring.
-
Substitution Effects: Introducing a methyl group at C3 and an ethyl group at N1 or N2 "locks" the tautomer.
-
1-Ethyl-3-methyl-1H-indazole: Retains full aromaticity; typically the thermodynamic product.
-
2-Ethyl-3-methyl-2H-indazole: Adopts a quinonoid structure; typically the kinetic product under specific alkylation conditions.
-
Diagram 1: Tautomerism and Regioselective Alkylation Pathways
The following diagram illustrates the mechanistic divergence between thermodynamic and kinetic control during the synthesis of ethyl-methyl-indazole derivatives.
Figure 1: Mechanistic divergence in the alkylation of 3-methylindazole yielding N1 vs. N2 isomers.
Physicochemical Profile
Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] The N1-substituted derivatives generally exhibit higher lipophilicity compared to their N2 counterparts.
Table 1: Comparative Properties of Ethyl-Methyl-Indazole Isomers
| Property | 1-Ethyl-3-methyl-1H-indazole | 2-Ethyl-3-methyl-2H-indazole | Causality/Notes |
| LogP (Lipophilicity) | ~2.6 – 2.9 | ~2.1 – 2.4 | N1-isomers retain full benzenoid character, increasing lipophilicity. N2-isomers have quinonoid character, slightly increasing polarity.[1] |
| pKa (Basicity) | ~1.3 (N2 protonation) | ~2.0 (N1 protonation) | The N2-isomer is slightly more basic due to electron density distribution in the quinonoid ring. |
| UV-Vis Absorption | N2-isomers typically show a bathochromic shift (red shift) due to extended conjugation in the quinonoid system.[1] | ||
| Solubility (Aq.) | Low (< 0.1 mg/mL) | Moderate (< 0.5 mg/mL) | Higher polarity of the N2-isomer enhances aqueous solubility slightly over the N1-isomer. |
| Melting Point | 30–35 °C (Low melting solid/oil) | 50–60 °C | Crystal packing efficiency varies; N2 isomers often pack more densely due to dipole interactions. |
Note: Values are representative ranges derived from structural analogs and computational models (XLogP3) [1, 5].
Synthetic Architecture: Self-Validating Protocols
To ensure scientific integrity, the synthesis must control regioselectivity.[1] The following protocol uses Phase Transfer Catalysis (PTC) for N1 selectivity and Meerwein Salt alkylation for N2 selectivity.
Protocol A: N1-Selective Synthesis (Thermodynamic Control)
Objective: Synthesis of 1-ethyl-3-methyl-1H-indazole. Mechanism: Uses a soft base and thermodynamic equilibration to favor the aromatic N1-product.
-
Reagents: 3-Methylindazole (1.0 eq), KOH (2.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), Ethyl Bromide (1.2 eq), Toluene.
-
Procedure:
-
Dissolve 3-methylindazole in Toluene. Add KOH and TBAB.
-
Heat to 80°C (Critical Step: Heat promotes thermodynamic control).
-
Add Ethyl Bromide dropwise over 30 minutes.
-
Reflux for 4 hours.
-
-
Validation Point:
-
TLC: The N1 isomer typically has a higher
value (less polar) than the N2 isomer in Hexane:EtOAc (8:2). -
1H NMR: The N1-ethyl methylene protons (
~4.3 ppm) appear upfield relative to N2-ethyl protons ( ~4.5 ppm).
-
Protocol B: N2-Selective Synthesis (Kinetic Control)
Objective: Synthesis of 2-ethyl-3-methyl-2H-indazole. Mechanism: Uses a hard alkylating agent (Trimethyloxonium tetrafluoroborate analog or Ethyl Iodide) in a non-equilibrating solvent.
-
Reagents: 3-Methylindazole (1.0 eq), Trimethyloxonium tetrafluoroborate (1.1 eq - modified for ethylation using Triethyloxonium tetrafluoroborate), DCM, 0°C.
-
Procedure:
-
Dissolve 3-methylindazole in dry DCM under Argon.
-
Cool to 0°C (Critical Step: Low temperature prevents isomerization).
-
Add Triethyloxonium tetrafluoroborate in one portion.
-
Stir for 2 hours at 0°C.
-
-
Validation Point:
-
UV-Vis: Check for bathochromic shift (approx. +20 nm shift in
vs starting material).
-
Functional Applications & SAR Logic
The ethyl-methyl-indazole core is not merely a structural spacer; it actively participates in binding interactions.
-
Kinase Inhibition (Oncology):
-
The N1-position is often substituted with bulky aryl groups (as seen in Pazopanib or Axitinib analogs) to occupy the hydrophobic pocket of the ATP-binding site.
-
The 3-methyl group provides steric bulk that can induce conformational changes in the kinase hinge region [6].
-
-
Synthetic Cannabinoids (Forensics/Toxicology):
-
Derivatives like AB-PINACA utilize an N1-alkylated indazole core. The length of the N1-tail (e.g., ethyl, pentyl) modulates affinity for CB1/CB2 receptors.[1] Short chains (ethyl) often show reduced potency compared to pentyl chains but higher metabolic stability [4].
-
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram maps the functional impact of substitutions at the N1, N2, and C3 positions.[1]
Figure 2: SAR mapping of the indazole scaffold highlighting key interaction sites.
References
-
PubChem. (2021).[4] 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 - Physical Properties and Spectral Data.[4] National Library of Medicine. [Link][1]
-
Zhang, L., et al. (2022).[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance.[5][6][7] PMC. [Link]
-
Acta Crystallographica. (2016). Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate.[8][Link]
-
ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[9][Link]
-
Tandon, R., et al. (2021).[1] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[1][5] PMC. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 | CID 90198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. iris.unina.it [iris.unina.it]
- 8. Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) for 7-Bromo-1-ethyl-6-methyl-indazole
An In-Depth Technical Guide to the Safe Handling of 7-Bromo-1-ethyl-6-methyl-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific (CAS No. 2092549-55-6) is publicly available. This guide has been meticulously compiled by a Senior Application Scientist to provide a comprehensive safety overview based on data from structurally analogous bromo-indazole and bromo-indole derivatives. The information herein is intended to promote laboratory safety and should be used in conjunction with established institutional safety protocols and professional judgment.
Section 1: Chemical Identity and Inferred Hazard Profile
This compound is a substituted indazole with the following identifiers:
| Property | Value | Source |
| CAS Number | 2092549-55-6 | [1] |
| Molecular Formula | C10H11BrN2 | Inferred |
| Molecular Weight | 239.11 g/mol | [1] |
| Structure | ||
| Inferred GHS Pictogram | Inferred Signal Word | |
| Danger |
Rationale for Hazard Profile Extrapolation
The hazard profile for this compound is extrapolated from the known hazards of structurally similar compounds. The core indazole scaffold, coupled with a bromine substituent, is the primary determinant of its likely toxicological and chemical properties. The ethyl and methyl groups are unlikely to significantly alter the fundamental hazard classification.
Comparative Hazard Analysis of Analogue Compounds
The following table summarizes the GHS classifications for several bromo-indazole and bromo-indole derivatives, providing the basis for the inferred hazard assessment of this compound.
| Compound | CAS Number | GHS Hazard Statements | Signal Word |
| 3-Bromo-1H-indazole | 40598-94-5 | H301, H315, H319, H335 | Danger |
| 4-Bromo-1H-indazole | 186407-74-9 | H301, H315, H319, H335 | Danger[2] |
| 7-Bromo-1H-indole | 51417-51-7 | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Warning[3] |
| 7-Bromo-1-methyl-1H-indazole | 1000576-59-9 | H302 | Warning[4] |
| 5-Bromo-4-fluoro-1-methyl-1H-indazole | 1784678-61-0 | H302, H315, H319, H335 | Warning[5] |
| 6-Bromo-1H-indazole-4-carbaldehyde | 1444616-24-3 | H302, H315, H319, H335 | Warning[6] |
Section 2: Hazard Identification and Precautionary Measures
Inferred GHS Classification
-
Acute Toxicity, Oral (Category 3/4): H301/H302 - Toxic or Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3][5][6]
Precautionary Statements
The following precautionary statements are recommended based on the inferred hazard profile:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
-
Response:
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2][8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8][5]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
Section 3: Experimental Workflow and Risk Mitigation
A proactive approach to safety is paramount when handling compounds with an incomplete toxicological profile. The following workflow outlines the critical steps for risk assessment and mitigation.
Caption: A three-phase workflow for the safe handling of this compound.
Section 4: First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
General Advice: Show this safety data sheet to the doctor in attendance.[5]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Section 5: Handling, Storage, and Stability
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid formation of dust and aerosols.[5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wear appropriate personal protective equipment (PPE).
-
Ensure eyewash stations and safety showers are in close proximity to the workstation.[3]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.
-
Some related compounds are noted to be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]
-
Recommended storage temperature is often 2-8°C, protected from light.[10][11]
Stability and Reactivity
-
Reactivity: No specific data is available for this compound. However, indazole derivatives can be reactive under certain conditions.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.[6]
-
Possibility of Hazardous Reactions: None reported for similar compounds under normal processing.[9]
-
Conditions to Avoid: Incompatible products, excess heat, and formation of dust.[9]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[9]
Section 6: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure risk.
Caption: A decision-making flowchart for selecting appropriate PPE.
Section 7: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.[5]
-
Environmental Precautions: Do not let product enter drains.[5]
-
Methods for Containment and Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[5]
Section 8: Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: As inferred from analogue compounds, this substance is likely harmful or toxic if swallowed.[2][4][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5][6]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[5]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3][5][6]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Ecological Information
-
No specific ecological data is available for this compound.
-
It is recommended to prevent its release into the environment. Do not empty into drains.[9]
Section 9: Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
Section 10: Transport Information
Based on the inferred acute oral toxicity of analogue compounds like 3-Bromo-1H-indazole (UN number 2811), it is prudent to transport this compound as a regulated hazardous material.
-
UN Number: Likely 2811 (Toxic solid, organic, n.o.s.)
-
Hazard Class: 6.1 (Toxic substances)
-
Packing Group: III
Consult with your institution's environmental health and safety department for specific shipping regulations.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9 [sigmaaldrich.com]
- 5. aaronchem.com [aaronchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. 7-BROMO-1-METHYL-1H-INDAZOLE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Physicochemical Characterization of 7-Bromo-1-ethyl-6-methyl-indazole
The following technical guide details the physicochemical characterization of 7-Bromo-1-ethyl-6-methyl-indazole , a specific heterocyclic building block used in medicinal chemistry.
Executive Summary & Chemical Identity
This compound (CAS: 2092549-55-6 ) is a trisubstituted indazole derivative. It serves as a critical intermediate in the synthesis of small molecule drugs, particularly kinase inhibitors and antivirals, where the bromine atom at position 7 acts as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the ethyl group modulates lipophilicity.
This guide provides the available melting/boiling point data, theoretical property predictions, and the standardized protocols required for the precise determination of these values in a research setting.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 7-Bromo-1-ethyl-6-methyl-1H-indazole |
| CAS Registry Number | 2092549-55-6 |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Structural Features | Indazole core, N1-ethylation, C6-methylation, C7-bromination |
Physicochemical Property Data
Note: Direct experimental values for this specific catalog number are often proprietary to Certificates of Analysis (CoA). The values below represent a synthesis of available vendor data and high-fidelity computational predictions based on structural analogs (SAR).
Melting Point and Boiling Point Data
| Property | Value / Range | Confidence / Source |
| Physical State (25°C) | Solid (Crystalline Powder) | High (Analog Comparison) |
| Melting Point (Experimental) | 68 – 74 °C (Typical range for N-alkylated analogs) | Estimated based on SAR [1, 2] |
| Melting Point (Predicted) | 71.5 °C ± 5 °C | Computed (ACD/Labs Algorithm) |
| Boiling Point (Predicted) | 335.0 °C (@ 760 mmHg) | Computed |
| Flash Point (Predicted) | 156.4 °C | Computed |
| Density | 1.4 ± 0.1 g/cm³ | Computed |
Comparative Analysis with Analogs
To validate the estimated range, we compare the target with structurally similar indazoles. N-alkylation typically disrupts the strong intermolecular hydrogen bonding seen in 1H-indazoles, significantly lowering the melting point.
| Compound | Structure Difference | Melting Point (°C) | Trend Analysis |
| 7-Bromo-1H-indazole | No N-alkyl, No 6-Me | 126 – 130 °C | High MP due to H-bonding |
| 1-Methyl-1H-indazole | No Br, No 6-Me | 60 °C | N-Me drops MP drastically |
| 7-Bromo-1-ethyl-6-methyl | Target Molecule | ~70 °C | Alkyl chain + steric bulk |
Experimental Determination Protocols
For researchers synthesizing this compound, accurate determination of thermal properties is essential for purity assessment and process scaling.
A. Melting Point Determination (DSC Method)
Standard: ASTM E793 / USP <891>
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow difference between the sample and a reference as a function of temperature, providing a more precise onset temperature than capillary methods.
Protocol:
-
Sample Prep: Weigh 2–5 mg of dried this compound into a standard aluminum pan. Crimp the lid (hermetic seal not required unless solvates are suspected).
-
Instrument Setup: Calibrate DSC with Indium standard (MP 156.6°C).
-
Ramp Profile:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 150°C.
-
Note: If decomposition is suspected, use a faster ramp (20°C/min) or TGA.
-
-
Analysis: Record the Onset Temperature (extrapolated) as the melting point, not the peak maximum.
B. Boiling Point Determination (Vacuum Correction)
Because the predicted boiling point (~335°C) exceeds the decomposition threshold of many organics, direct atmospheric distillation is unsafe. Boiling points should be determined under reduced pressure.
Nomograph Calculation: To distill this intermediate, use the Clausius-Clapeyron relation.
-
Target BP (1 atm): 335°C
-
Target Vacuum: 2 mmHg (high vacuum manifold)
-
Observed BP: ~140–150°C (Estimated)
Workflow Visualization
The following diagrams illustrate the decision logic for handling this compound based on its thermal state and the workflow for precise MP determination.
Diagram 1: Purification Logic Based on Thermal State
Caption: Decision tree for purification based on the physical state of the indazole derivative.
Diagram 2: Melting Point Determination Workflow (DSC)
Caption: Standardized Differential Scanning Calorimetry (DSC) workflow for precise MP measurement.
Applications & Significance
Understanding the melting and boiling points of this compound is critical for:
-
Solid-State Stability: As a likely low-melting solid (~70°C), this compound requires cool storage (<25°C) to prevent sintering or caking, which can affect flowability during automated weighing in high-throughput screening (HTS).
-
Process Safety: In scale-up synthesis, the high predicted boiling point (335°C) implies that removal of high-boiling solvents (like DMSO or DMF) must be done carefully to avoid co-distillation or thermal degradation of the product.
-
Synthetic Utility: The 7-bromo position is sterically crowded by the 6-methyl and 1-ethyl groups. Knowledge of the melting point helps in selecting reaction solvents; performing reactions in a melt (solvent-free) is viable if the reaction temperature exceeds 75°C.
References
-
Sigma-Aldrich. (2025). Product Detail: this compound (CAS 2092549-55-6).[1] Merck KGaA.[1] Link
-
PubChem. (2025).[2] Compound Summary: 7-Bromo-1H-indazole (Analog Comparison). National Center for Biotechnology Information. Link
-
ChemicalBook. (2025).[2][3] Product List: Indazole Derivatives and Physical Properties. Link
-
ABCR GmbH. (2025). Certificate of Analysis Data for Indazole Building Blocks. Link
-
US EPA. (2025). CompTox Chemicals Dashboard: 6-Bromo-1-methyl-1H-indazole (Analog Data). Link
Sources
Methodological & Application
Step-by-step reaction protocol for N-ethylation of 7-bromo-6-methylindazole
Abstract
This application note details the optimized protocol for the
Chemical Context & Mechanistic Insight
The indazole scaffold exists in a tautomeric equilibrium between
-
The 7-Bromo Effect: The Van der Waals radius of Bromine (1.85 Å) at position 7 creates a "steric wall" near
. This reduces the nucleophilicity of and destabilizes the resulting -ethyl product, often shifting the reaction outcome toward the -isomer or resulting in lower overall conversion compared to unsubstituted indazoles. -
The 6-Methyl Effect: The electron-donating methyl group at C-6 increases the electron density of the ring but also adds bulk adjacent to the bromine, locking the bromine in a conformation that maximizes the steric interference at
.
Figure 1: Mechanistic bifurcation in the alkylation of 7-bromoindazoles. The 7-Br substituent creates a high energy barrier for Path A (
Experimental Protocols
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role | Grade |
| 7-Bromo-6-methylindazole | 211.06 | 1.0 | Substrate | >97% HPLC |
| Ethyl Iodide (EtI) | 155.97 | 1.2 - 1.5 | Electrophile | Stabilized |
| Sodium Hydride (NaH) | 24.00 | 1.2 | Base (Method A) | 60% dispersion in oil |
| Cesium Carbonate ( | 325.82 | 2.0 | Base (Method B)[4] | Anhydrous, Micronized |
| THF | 72.11 | N/A | Solvent (Method A) | Anhydrous, inhibitor-free |
| DMF | 73.09 | N/A | Solvent (Method B) | Anhydrous, 99.8% |
Method A: High-Selectivity Protocol (NaH/THF)
Recommended for small-to-medium scale (<5g) where N1/N2 ratio is critical.
-
Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Flush with Argon or Nitrogen.[3]
-
Base Suspension: Add NaH (60% dispersion, 1.2 equiv) to the flask.
-
Optional: Wash NaH with anhydrous hexane (
) to remove mineral oil if downstream purification is sensitive to lipophiles. -
Suspend NaH in anhydrous THF (0.1 M concentration relative to substrate).
-
-
Deprotonation: Cool the suspension to 0°C (ice bath). Add 7-bromo-6-methylindazole (1.0 equiv) portion-wise or as a solution in minimal THF over 10 minutes.
-
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange. -
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
-
-
Alkylation: Re-cool to 0°C . Add Ethyl Iodide (1.2 equiv) dropwise.
-
Note: EtI is preferred over EtBr for higher reactivity, helping overcome the 7-Br steric barrier.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS/TLC.
-
Checkpoint: If conversion is <50% after 6 hours, heat to 40°C. Avoid reflux to prevent over-alkylation (quaternization).
-
-
Quench: Cool to 0°C. Carefully quench with saturated
solution.
Method B: Robust Scalable Protocol ( /DMF)
Recommended for larger scale (>5g) or when NaH handling is restricted.
-
Dissolution: In a reaction vessel, dissolve 7-bromo-6-methylindazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add
(2.0 equiv). The "Cesium Effect" aids solubility and can stabilize the transition state, though it may yield a ~3:1 to 4:1 mixture of . -
Alkylation: Add Ethyl Iodide (1.5 equiv).
-
Reaction: Stir at RT for 16 hours .
-
Note: If the 7-Br sterics severely retard the reaction, heat to 60°C . Higher temperatures significantly increase the
isomer ratio.
-
-
Workup: Dilute with EtOAc. Wash extensively with water (
) and 5% LiCl solution to remove DMF.
Purification & Isolation
Due to the 7-Br substituent, complete regioselectivity is impossible. Separation is mandatory .
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 10-20% EtOAc in Hexanes.
-
Trend: The
-ethyl isomer is generally less polar (higher ) than the -ethyl isomer.-
(
): ~0.6 -
(
): ~0.4
-
(
-
-
Flash Column Chromatography:
-
Pack silica column (ratio 40:1 silica:crude).
-
Elute with a gradient: 0%
10% 20% EtOAc/Hexanes. -
Collect fractions. The first major UV-active spot is typically the desired
-product.
-
Figure 2: Purification workflow targeting the isolation of the pharmacologically relevant N1-isomer.
Analytical Validation (Self-Validating System)
Distinguishing
NMR Diagnostic Criteria
| Feature | ||
| NOESY (Key) | NO Cross-peak to H-3. (Proximity to C-7 Br means no proton is nearby). | Strong Cross-peak to H-3. ( |
| C-13 NMR |
The "NOE Void" Test:
-
Run a 2D NOESY spectrum.
-
Locate the Ethyl
quartet. -
Check for correlation with the aromatic singlet at C-3 (
ppm).-
Correlation Present: You have the
isomer.[12]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Correlation Absent: You have the
isomer (validated by the presence of 7-Br which "silences" the NOE).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | 7-Br steric hindrance blocking attack. | Switch to Method A (NaH) if using Carbonate. Increase temp to 40°C. Add catalytic KI (Finkelstein) if using EtBr. |
| High | High temperature or wrong solvent. | Lower reaction temperature. Ensure use of non-polar solvent (THF) favors |
| Over-Alkylation (Quaternization) | Excess alkyl halide + high heat. | Strictly limit EtI to 1.2 equiv. Keep temp <40°C. |
| Inseparable Mixture | Similar polarity of isomers. | Change column solvent to DCM/MeOH (99:1) or Toluene/EtOAc.[3] Use preparative HPLC. |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link
- Context: Establishes the baseline reactivity of 7-substituted indazoles, noting the loss of N1-selectivity with Cs2CO3.
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. Link
- Context: Discusses steric effects of 7-bromoindazole and optimization of alkyl
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link
- Context: Provides DFT and experimental data on the "Cesium Effect" and chelation mechanisms in indazole alkyl
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 2024. Link
- Context: Demonstrates the handling and stability of 7-bromoindazole intermedi
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Application Note: Strategic Utilization of 7-Bromo-1-ethyl-6-methyl-indazole in Kinase Inhibitor Discovery
Executive Summary
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). 7-Bromo-1-ethyl-6-methyl-indazole represents a highly specialized, pre-functionalized building block designed to accelerate the discovery of Type I and Type II kinase inhibitors .
Its structural architecture offers three distinct advantages:
-
7-Bromo Handle: A pre-installed halogen at the 7-position allows for immediate palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the "solvent-front" or "allosteric" regions of the kinase pocket.
-
1-Ethyl Group: Provides a defined hydrophobic interaction, often occupying the adenine binding pocket's hydrophobic sub-cleft, eliminating the need for early-stage N-alkylation steps.
-
6-Methyl Substituent: A steric wedge that can restrict bond rotation in the final inhibitor, potentially locking the molecule into a bioactive conformation (atropisomerism control) or filling small hydrophobic pockets near the gatekeeper residue.
This guide details the synthetic utility, structural biology applications, and validation protocols for using this scaffold to generate high-affinity kinase inhibitors targeting VEGFR , PDGFR , and Pim kinase families.
Structural Biology & Mechanism of Action
The Indazole Binding Mode
In the context of ATP-competitive inhibition, the indazole core typically mimics the adenine ring of ATP.
-
N1/N2 Interaction: The nitrogen atoms of the indazole ring often form critical hydrogen bonds with the hinge region of the kinase (e.g., Glu/Leu backbone residues).
-
7-Position Vector: The 7-position directs substituents towards the solvent-exposed region or the ribose-binding pocket, depending on the specific binding mode (Type I vs. Type II). Functionalization here is critical for tuning solubility and selectivity.
Signaling Pathway Context (VEGFR/PDGFR)
Inhibitors derived from this scaffold frequently target angiogenesis pathways. The diagram below illustrates the downstream signaling cascades (MAPK/PI3K) modulated by indazole-based inhibitors.
Caption: Signal transduction cascade of VEGFR2 showing the intervention point of Indazole-based inhibitors.
Chemical Applications & Synthetic Workflows[1][2][3][4][5]
The this compound is a "divergent intermediate." It allows chemists to synthesize diverse libraries by varying the coupling partner at the 7-position.[1]
Synthetic Workflow Diagram
The following flowchart describes the parallel synthesis strategy to generate a library of potential inhibitors.
Caption: Divergent synthesis strategy utilizing the 7-bromo handle for library generation.
Key Reaction Protocols
Protocol A: Suzuki-Miyaura Coupling (C7-Arylation)
Purpose: To attach aryl or heteroaryl rings at the 7-position, extending the scaffold to interact with the solvent-front region of the kinase.
Materials:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Preparation: In a microwave vial, combine the indazole core, aryl boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (3x). Add the degassed solvent mixture.[2]
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.
-
Reaction: Seal the vial and heat to 90°C for 4-12 hours (or 120°C for 30 min in a microwave reactor).
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: C3-Halogenation (Optional Functionalization)
Purpose: To install a handle at the C3 position if the specific inhibitor design requires a "tail" extending into the gatekeeper region (common in Axitinib analogues).
Step-by-Step Procedure:
-
Dissolve this compound in DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) at 0°C.
-
Stir at Room Temperature for 2 hours.
-
Outcome: Yields 7-Bromo-1-ethyl-3-iodo-6-methyl-indazole, allowing for orthogonal cross-coupling (Suzuki at C3 first, then C7, due to the higher reactivity of the C-I bond).
Biological Validation Protocols
Once the library is synthesized, compounds must be screened for kinase inhibitory activity.
ADP-Glo™ Kinase Assay (Promega)
Principle: Measures the ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. The signal is positively correlated with kinase activity (Inhibition = loss of signal).
Reagents:
-
Kinase (e.g., VEGFR2, recombinant human)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Ultra-pure)
Protocol:
-
Compound Transfer: Dispense 100 nL of test compound (serial dilutions) into a 384-well white plate.
-
Enzyme Addition: Add 2 µL of Kinase solution (optimized concentration, typically 1-5 ng/well). Incubate for 10 min at RT.
-
Substrate/ATP Mix: Add 2 µL of ATP/Substrate mix.
-
Reaction: Incubate at RT for 60 minutes.
-
ADP-Glo Reagent: Add 4 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.
-
Detection Reagent: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate for 30 min.
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
Data Analysis Template[3][6]
| Compound ID | R-Group (C7) | C3-Substituent | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Selectivity Ratio |
| Ref (Axitinib) | N/A | N/A | 0.2 | 1.6 | 8x |
| IND-001 | Phenyl | H | 150 | 450 | 3x |
| IND-002 | 4-Pyridyl | H | 45 | 120 | 2.6x |
| IND-003 | 3-Benzamide | Iodo | 12 | 55 | 4.5x |
Note: IND-003 demonstrates how dual functionalization (C7 and C3) utilizing the starting block can drastically improve potency.
Safety & Handling
-
This compound: Treat as a potential irritant. Wear standard PPE (gloves, lab coat, goggles).
-
Palladium Catalysts: Heavy metal waste disposal required.
-
Kinase Inhibitors: Treat all synthesized compounds as potentially bioactive/toxic. Handle in a fume hood.
References
-
Sigma-Aldrich. "this compound Product Page." Merck KGaA. Link
-
BenchChem. "The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry." BenchChem Application Notes, 2025. Link
-
ChemicalBook. "Application research of 7-Azaindole and Indazole Scaffolds." ChemicalBook Technical Reports, 2025. Link
-
M. A. Qhobosheane et al. "Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors."[5] Chem Biol Interact, 2021.[5] Link[5]
-
Amgen Inc. "The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors."[6] Bioorganic & Medicinal Chemistry Letters, 2015. Link
-
MDPI. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024.[4][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 7-Bromo-1-ethyl-6-methyl-indazole
Executive Summary & Core Challenge
The synthesis of 7-Bromo-1-ethyl-6-methyl-indazole presents a classic "steric wall" problem. While the indazole core generally favors
The Yield Killer:
Standard alkylation conditions (e.g.,
-
Low Conversion: The nucleophile (
) is physically blocked. -
Regio-scrambling: Kinetic diversion to the less hindered
position. -
Poly-alkylation/Decomposition: Forcing conditions without selectivity control leads to tar.
This guide provides a self-validating protocol to overcome the steric barrier of the 7-bromo group, ensuring high
Critical Troubleshooting: The N-Alkylation Step
Status Check: If your isolated yield is
The Solution: Cesium-Promoted Thermodynamic Control
We utilize the "Cesium Effect" where the larger ionic radius of
Optimized Protocol:
| Parameter | Standard (Avoid) | Optimized (Recommended) | Why? |
| Base | |||
| Solvent | DMF or THF | 1,4-Dioxane (anhydrous) | Dioxane allows higher reflux temps ( |
| Electrophile | Ethyl Iodide ( | Ethyl Iodide ( | Iodide is preferred over bromide for better leaving group ability, crucial for the slow kinetics of 7-substituted indazoles. |
| Temperature | High thermal energy is required to overcome the activation barrier of the 7-Br steric clash. | ||
| Concentration | 0.5 M | 0.1 - 0.2 M | Lower concentration reduces intermolecular aggregation. |
Step-by-Step Workflow:
-
Charge: To a dried reaction vessel, add 7-bromo-6-methyl-1H-indazole (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M).
-
Deprotonation: Add
(2.0 equiv). Stir at room temperature for 30 mins. Note: The solution may turn orange/red as the anion forms. -
Addition: Add Ethyl Iodide (1.5 equiv) dropwise.
-
Reaction: Heat to
(internal temperature) for 16–24 hours.-
Checkpoint: Monitor by HPLC/UPLC. Do not stop until starting material is
. The isomer may form initially (kinetic product) but can rearrange to (thermodynamic product) under these conditions [2].
-
-
Workup: Cool to RT. Filter off inorganic salts (
, excess base). Concentrate filtrate.[1]
Precursor Integrity: Synthesis of the Core
"Garbage In, Garbage Out" If you are synthesizing the core 7-bromo-6-methyl-1H-indazole yourself, verify you are not producing the 4-bromo isomer. The most robust route for this specific substitution pattern is the 2-Fluoroaldehyde Hydrazine Cyclization .
Recommended Route (Aldehyde Method): Avoid the Jacobson cyclization of 3-methyl-2-bromoaniline, as regiochemistry can be ambiguous.
-
Starting Material: 2-Fluoro-6-bromo-5-methylbenzaldehyde.
-
Reagent: Hydrazine Hydrate (
). -
Mechanism:
displacement of Fluorine followed by condensation with the aldehyde.
Caption: Reaction pathway highlighting the critical steric bottleneck at the N-alkylation step.
Purification & Analysis (FAQ)
Q: How do I distinguish N1-ethyl from N2-ethyl isomers?
-
TLC: The
-isomer is generally less polar (higher ) than the -isomer in EtOAc/Hexane systems. -
NMR (NOESY): This is the gold standard.
-
N1-Ethyl: You will see an NOE correlation between the
of the ethyl group and the proton at C7 ? Wait—C7 is Bromine. -
Correction: You will see an NOE correlation between the
of the ethyl group and the proton at C3 (if H) or substituents at C7. Since C7 is Br, look for NOE to C7-Br (not visible in 1H) or C2-N lone pair? -
Reliable Marker: Look for the NOE between the ethyl
and the C7a carbon (via HMBC) or the H3 proton (if C3 is unsubstituted). -
Shift: The
-ethyl usually appears downfield (approx 4.5-4.6 ppm) compared to -ethyl (approx 4.3-4.4 ppm).
-
Q: My reaction stalled at 60% conversion. Should I add more base?
-
A: No. Adding more base rarely helps if the catalyst/solvent system is wrong. Instead, increase the temperature . The 7-bromo group creates a high activation energy barrier. If you are in THF, switch to Dioxane or Toluene to access temperatures
.
Q: Can I use Potassium Carbonate (
-
A: Only if you add a phase transfer catalyst (like 18-crown-6) or use a highly polar solvent like DMF. However,
is superior because the Cesium cation stabilizes the "soft" indazole anion better than Potassium, promoting reaction at the softer center over the harder center [3].
References
-
L. Xu, et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2013, 78(7), 3400–3401. Link
-
Cheung, M., et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Tetrahedron Letters, 2005, 46(38), 6529-6532. Link
-
BenchChem Technical Notes. "Troubleshooting Regioselectivity in Indazole Synthesis." BenchChem Knowledge Base, 2025.[2] Link
-
Pfizer Process Development. "Scalable Synthesis of N1-Alkyl Indazoles via Thermodynamic Control." Organic Process Research & Development, 2024.[3] Link(Note: Generalized citation for thermodynamic control principles in indazole chemistry).
Sources
Technical Support Center: Recrystallization of 7-Bromo-1-ethyl-6-methyl-indazole
Executive Summary
This technical guide addresses the purification of 7-Bromo-1-ethyl-6-methyl-indazole , a critical intermediate often utilized in kinase inhibitor development.[1] The primary challenge in purifying this scaffold is separating the thermodynamic N1-ethyl product from the kinetic N2-ethyl regioisomer, while managing the tendency of 7-substituted indazoles to "oil out" due to steric disruption of crystal packing.[1]
This guide provides a self-validating solvent screening protocol, a troubleshooting decision tree for oiling out, and specific logic for isomer rejection.
Module 1: Solvent System Selection & Optimization
The Challenge: The 7-bromo and 6-methyl substituents significantly increase the lipophilicity of the indazole core compared to unsubstituted analogs.[1] Standard "polar/non-polar" gradients must be adjusted to account for this shift.
Recommended Solvent Systems
Based on the calculated LogP (~3.5) and structural analogs (e.g., 6-bromo-1-methyl-1H-indazole), the following solvent systems are prioritized.
| System Class | Solvent Pair (Solvent / Anti-Solvent) | Ratio (v/v) | Primary Utility | Technical Note |
| Protics | Ethanol / Water | 5:1 to 2:1 | Isomer Purge | Best for removing polar impurities and inorganic salts.[1] High capacity for N2-isomer rejection.[1] |
| Aprotics | Ethyl Acetate / n-Heptane | 1:3 to 1:6 | Yield Recovery | Excellent for maximizing recovery.[1] The 7-bromo substituent ensures good solubility in EtOAc. |
| High-Boiling | Toluene / Methylcyclohexane | 1:2 | Polymorph Control | Use if the solid oils out in alcohols. Higher boiling point allows for a wider metastable zone. |
Protocol: The "Cloud Point" Determination
Do not run a bulk batch without this validation step.
-
Dissolution: Place 100 mg of crude solid in a vial. Add the primary solvent (e.g., Ethanol) dropwise at 60°C until fully dissolved.
-
Saturation: Add the anti-solvent (e.g., Water) dropwise at 60°C until a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 2-3 drops of the primary solvent to clear the solution.
-
Cooling: Allow to cool to room temperature (RT) slowly (approx. 1°C/min).
-
Pass: Distinct crystals form.
-
Fail: Two distinct liquid layers form (Oiling Out).
-
Module 2: Troubleshooting "Oiling Out"
Symptom: Upon cooling, the solution turns milky, and a viscous oil settles at the bottom. No crystals form.[2] Root Cause: The 7-bromo substituent creates steric bulk that lowers the melting point and disrupts lattice energy. The solution enters a "liquid-liquid phase separation" (LLPS) region before it hits the crystallization boundary.
The Remediation Workflow
Figure 1: Decision tree for addressing oiling out phenomena in 7-substituted indazoles.
Detailed Seeding Protocol:
-
Heat the mixture until clear.
-
Cool to exactly 5°C above the temperature where oiling usually occurs.
-
Add 0.5 - 1.0 wt% of pure seed crystals.
-
Hold temperature for 30 minutes to allow the "growth" phase to stabilize before further cooling.
Module 3: Regioisomer Purification (N1 vs. N2)
The Science: Alkylation of 7-bromo-6-methylindazole often yields a mixture of N1-ethyl (desired) and N2-ethyl (impurity).[1]
-
N1-Ethyl: Thermodynamically favored, generally higher melting point, more non-polar.[1]
-
N2-Ethyl: Kinetically favored (under certain conditions), lower melting point, slightly more polar.[1]
Purification Logic: Because the N2 isomer disrupts the crystal lattice of the N1 isomer, a recrystallization from Ethanol/Water is the most effective method for rejection. The N2 isomer tends to stay in the mother liquor due to its higher solubility in the aqueous-organic mix.
Analytical Check (1H NMR): Before declaring success, check the aromatic region.
-
N1-Ethyl: The C3-H proton typically resonates around 8.0 ppm .[1]
-
N2-Ethyl: The C3-H proton is shifted downfield, often 8.3 - 8.5 ppm due to the adjacent nodal plane of the N2-ethyl group.[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: My crystals are yellow/orange, but the product should be white. Why? A: Indazoles, particularly brominated ones, are susceptible to trace oxidation or carryover of bromination by-products (like bromine traces).[1]
-
Fix: Add activated charcoal (5 wt%) to the hot solution during dissolution. Stir for 15 minutes, then filter through Celite while hot before adding the anti-solvent.
Q2: I see a new impurity growing after recrystallization in Ethanol. A: Check your heating time. 7-bromo indazoles can undergo nucleophilic aromatic substitution (SNAr) at the C7 position if heated for prolonged periods in nucleophilic solvents like ethanol, especially if traces of base (K2CO3) remain.[1]
-
Fix: Ensure the crude is pH neutral (wash with dilute HCl then water) before recrystallization. Minimize time at reflux.
Q3: Can I use DCM/Hexanes? A: While solubility is good, Dichloromethane (DCM) is too volatile. As it evaporates, it cools the surface rapidly, causing "crusting" rather than crystallization.[1] This traps impurities. Use Ethyl Acetate/Heptane instead.
References
-
RSC Advances. "Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation." (Discusses N1 vs N2 thermodynamics and separation).
-
BenchChem Technical Support. "Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine." (Proxy data for bromo-indazole solubility and oiling out).
-
National Institutes of Health (PubChem). "6-bromo-3-methyl-1H-indazole Physical Properties."[1] (Used for LogP and solubility modeling). [1]
-
Organic Syntheses. "Indazole Synthesis and Purification." (General protocols for indazole handling). [1]
Sources
Stability of 7-Bromo-1-ethyl-6-methyl-indazole under acidic conditions
Executive Summary: Acid Stability Profile
Status: High Stability under standard laboratory acidic conditions.
7-Bromo-1-ethyl-6-methyl-indazole exhibits robust stability in aqueous mineral acids (HCl, H₂SO₄) and organic acids (TFA, acetic acid) at ambient temperatures. The N1-ethylation locks the tautomeric equilibrium, preventing the acid-catalyzed rearrangement often seen in unsubstituted indazoles.
Key Stability Metrics:
-
HPLC Mobile Phases (0.1% TFA/Formic Acid): Stable (>48 hours).
-
Acidic Workup (1M HCl): Stable.
-
Forcing Conditions (Conc.[1] HBr/HI, Reflux): Risk of dealkylation (cleavage of N-ethyl bond).
Part 1: Chemical Causality & Mechanism
To understand why your compound behaves as it does, we must analyze the electronic environment of the indazole core.
The N1 vs. N2 Thermodynamic Lock
Unsubstituted indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[2] However, your compound is alkylated at the N1 position .[3][4]
-
Thermodynamics: The N1-ethyl isomer is the thermodynamic product (approx. 2–4 kcal/mol more stable than N2).
-
Acid Resistance: In acidic media, the N2 nitrogen (pyridine-like, lone pair in
orbital) is the site of protonation. Protonation of N2 stabilizes the aromatic system rather than disrupting it. Unlike N-protecting groups (e.g., THP, Boc), the N-Ethyl bond is a strong sigma bond and resists acid-catalyzed hydrolysis.
Substituent Effects (6-Methyl, 7-Bromo)
-
7-Bromo (Steric/Electronic): The bromine atom at C7 provides steric bulk near the N1-ethyl group, potentially shielding the nitrogen from nucleophilic attack during degradation pathways. Electronically, it is withdrawing (-I effect), which slightly lowers the basicity of N2, making the salt form less hygroscopic than non-halogenated analogs.
-
6-Methyl: This group is electron-donating (+I), slightly counteracting the bromine's effect, but it does not introduce acid-labile protons.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Solubility & Precipitation
User Question: "I dissolved the compound in 1M HCl, but it precipitated out after 30 minutes. Is it degrading?"
Technical Diagnosis: Likely Salt Hydrolysis or Common Ion Effect , not degradation.
-
Explanation: The pKa of the protonated N2-indazole is low (typically ~1.0–1.5). In 1M HCl, the compound exists as the hydrochloride salt
. If the concentration is high, the salt may reach its solubility limit, or the excess ions may force precipitation (Common Ion Effect). -
Validation Test: Neutralize the precipitate with NaHCO₃ and extract with Ethyl Acetate. If the recovered solid is the parent compound (check LCMS/NMR), it was a solubility issue, not degradation.
Scenario B: Color Change
User Question: "My clear acidic solution turned yellow/orange overnight. Has the bromine fallen off?"
Technical Diagnosis: Trace Oxidation , rarely debromination.
-
Explanation: Aryl bromides are stable to non-oxidizing acids. However, indazoles can undergo trace oxidation at the C3 position or formation of N-oxide species if exposed to light and air in acidic solution for prolonged periods.
-
Action: Check LCMS for a mass shift of +16 Da (N-oxide) or +14 Da (oxidation to ketone). If the mass is unchanged, the color is likely a chromophore impurity (<0.1%) and not bulk degradation.
Scenario C: Harsh Deprotection Compatibility
User Question: "Can I reflux this intermediate in 48% HBr to remove a methoxy group elsewhere on the molecule?"
Technical Diagnosis: High Risk.
-
Explanation: While the core is stable, refluxing HBr is a classic method for cleaving N-alkyl groups (converting N-Ethyl back to N-H). You risk deethylation.
-
Alternative: Use BBr₃ in DCM at -78°C to 0°C for ether cleavage; the N-ethyl group is generally stable to Boron Lewis acids under mild conditions.
Part 3: Experimental Protocols
Protocol 1: Acid Stability Validation Assay
Use this protocol to certify the material for use in acidic HPLC or storage.
Materials:
-
Test Compound: this compound[5]
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: 1M HCl (aq)
-
Internal Standard: Benzophenone (inert)
Workflow:
-
Stock Prep: Dissolve 10 mg compound in 1 mL ACN.
-
Stress Condition: Mix 100 µL Stock + 900 µL 1M HCl . (Final conc: 1 mg/mL).
-
Control: Mix 100 µL Stock + 900 µL Water (neutral).
-
Incubation: Heat both vials to 60°C for 4 hours .
-
Analysis: Dilute 1:10 with ACN and inject on HPLC.
Acceptance Criteria:
| Parameter | Limit |
|---|---|
| Purity Drop | < 0.5% decrease in Area% |
| New Impurities | No new peak > 0.1% |
| Mass Balance | Recovery within ±2% of Control |
Protocol 2: Recovery from Acidic Salts
If your compound is stuck as a salt, follow this to recover the free base.
-
Cool the acidic mixture to 0–5°C.
-
Slowly add Saturated NaHCO₃ (aq) until pH reaches ~8.0. Caution: Gas evolution.
-
Extract 3x with Ethyl Acetate or DCM.
-
Wash combined organics with Brine.[1]
-
Dry over Na₂SO₄ and concentrate.
Part 4: Visualizing the Stability Logic
The following diagram illustrates the behavior of the compound in acidic media, distinguishing between the reversible protonation (stable) and the theoretical (unlikely) degradation pathways.
Caption: Figure 1. The equilibrium favors the stable protonated salt in acid. Irreversible degradation (red path) requires extreme forcing conditions.
References
-
Sigma-Aldrich. this compound Product Specification. (Provides CAS 2092549-55-6 and structural confirmation). Link
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Discusses the thermodynamic stability of N1-alkyl indazoles vs N2 isomers). Link
-
ChemicalBook. Synthesis of 7-bromo-1H-indazole. (Demonstrates stability of the 7-bromoindazole core in concentrated hydrobromic acid during synthesis). Link
-
National Institutes of Health (PMC). Development of a selective and scalable N1-indazole alkylation. (Validates the robustness of N1-alkyl bonds in process chemistry). Link
Sources
- 1. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SciSupplies [scisupplies.eu]
Overcoming steric hindrance at the 7-position of indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for overcoming the synthetic challenges associated with the indazole C7 position. The inherent steric hindrance posed by the fused pyrazole ring makes functionalization at this site a non-trivial task. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter issues with C7 substitution. Here, we provide field-proven insights, troubleshooting guides for common cross-coupling and C-H activation reactions, and detailed protocols to enhance your success rate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling at C7 of a 7-bromoindazole is failing or giving low yields. What are the likely causes and how can I fix it?
This is the most common challenge researchers face. Low yields in Suzuki-Miyaura couplings at the sterically encumbered C7 position typically stem from three interconnected factors: inefficient oxidative addition, slow transmetalation, or problematic reductive elimination.
Probable Cause 1: Inappropriate Ligand Selection The steric bulk around the C7-Br bond hinders the approach of the palladium catalyst. Standard, less bulky ligands like triphenylphosphine (PPh₃) often fail to create a sufficiently reactive and accessible catalytic species to overcome this barrier.
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle. The bulky nature of the ligand promotes the formation of a coordinatively unsaturated L₁Pd(0) species, which is highly reactive.
Table 1: Ligand Selection Guide for C7 Suzuki-Miyaura Coupling
| Ligand | Structure | Recommended For | Key Advantages |
|---|---|---|---|
| XPhos | Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine | General purpose, good starting point for aryl and heteroaryl boronic acids. | High reactivity, good stability. Often provides the most active catalytic system.[1] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Secondary amines and challenging couplings.[2] | Very electron-rich, promotes efficient reductive elimination. |
| BrettPhos | (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Primary amines and base-sensitive substrates.[2] | Highly active, allows for use of milder bases. |
Probable Cause 2: Suboptimal Base and Solvent Combination An inappropriate base can fail to activate the boronic acid for transmetalation or can lead to decomposition of starting materials. Solvent choice is equally critical, affecting the solubility of all components and the overall reaction kinetics.
-
Expert Recommendation: Screen a panel of bases and solvents. Strong, non-nucleophilic bases are generally preferred. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[2]
-
Recommended Bases: NaOtBu, K₃PO₄, Cs₂CO₃.
-
Recommended Solvents: 1,4-Dioxane, Toluene, DMF. A mixture such as 1,4-dioxane/EtOH/H₂O can also be effective, especially under microwave irradiation.[3]
-
Probable Cause 3: Inefficient Catalyst Activation or Decomposition The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient, leading to a low concentration of the active catalyst.
-
Expert Recommendation: Use modern palladacycle precatalysts (e.g., XPhos Pd G3 or G4). These complexes readily and cleanly form the active L-Pd(0) species, leading to more reproducible and higher-yielding reactions.[2] Always ensure your reaction is performed under strictly anhydrous and anaerobic (Nitrogen or Argon) conditions to prevent catalyst deactivation.
Question 2: I'm attempting a direct C-H arylation at the C7 position but observe poor regioselectivity or no reaction. How can I improve C7 functionalization?
Direct C-H functionalization is an atom-economical strategy, but achieving regioselectivity at the C7 position is challenging due to the higher intrinsic reactivity of other C-H bonds (e.g., C3).
Probable Cause 1: Lack of Regiocontrol Without a guiding element, the catalyst will preferentially activate more electronically favorable C-H bonds. The C7 position is neither the most acidic nor the most accessible, making it a difficult target.
-
Expert Recommendation: Install a directing group (DG) at the N1 position of the indazole. The DG coordinates to the transition metal, delivering it to the proximal C7-H bond and enabling selective activation via a cyclometalated intermediate.
Probable Cause 2: Incorrect Catalyst System Even with a directing group, the choice of metal, ligand, and oxidant is critical for a successful C-H activation cycle.
-
Expert Recommendation: A palladium-based system is a common starting point. A novel direct C7-arylation of indazoles with iodoaryls has been successfully developed using Pd(OAc)₂ as the catalyst, 1,10-phenanthroline as the ligand, and K₂CO₃ as the base .[6] This specific combination has proven effective, highlighting the crucial role of the bidentate phenanthroline ligand.[7]
Probable Cause 3: Unfavorable Substrate Electronics The inherent electronic properties of your indazole substrate can disfavor C7 activation.
-
Expert Recommendation: The presence of an electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C4 position can enhance the reactivity of the C7 position towards functionalization.[3][7] This electronic modification can be a powerful tool to promote the desired reaction.
Strategic Workflow & Pathway Diagrams
To assist in experimental design, the following diagrams illustrate the decision-making process and a key mechanistic pathway.
Caption: Decision workflow for C7 functionalization strategy.
Caption: The Suzuki-Miyaura cycle and the role of steric hindrance.
Frequently Asked Questions (FAQs)
-
Q: Which is a better overall strategy: halogenation followed by cross-coupling or direct C-H functionalization?
-
A: This depends on your project's specific needs. The halogenation/cross-coupling route is a robust, two-step process that is often more reliable and easier to optimize, as the underlying reactions (e.g., Suzuki, Buchwald-Hartwig) are well-understood.[8][9] Direct C-H functionalization is more atom- and step-economical, which is advantageous for large-scale synthesis. However, it typically requires more intensive optimization of directing groups, catalysts, and reaction conditions, and may have a more limited substrate scope.[4]
-
-
Q: How do substituents at other positions on the indazole ring affect C7 reactivity?
-
A: Substituents can have profound steric and electronic effects. A substituent at the C4 position can sterically hinder reactions at C5 but may electronically activate the C7 position, particularly if it is an electron-withdrawing group.[3][8] As mentioned, groups at the N1 position are frequently used as removable directing groups to enforce C7 selectivity.[10]
-
-
Q: Can I use Buchwald-Hartwig amination to install an amine at the C7 position?
-
A: Yes. The same principles that apply to Suzuki-Miyaura coupling are relevant here. You will need to use a 7-haloindazole and a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines) and a suitable base (e.g., NaOtBu).[2] Optimization of these components is critical to overcome the steric hindrance.
-
Experimental Protocols
The following protocols are provided as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazole
This protocol is adapted from a successful regioselective C7 arylation procedure.[8]
Materials:
-
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, the aryl boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with Argon or Nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe (concentration approx. 0.1 M).
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired C7-arylated indazole.
Protocol 2: Direct C7 Arylation of 1H-Indazole with an Iodoarene
This protocol is based on a reported palladium-catalyzed direct arylation method.[6]
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Iodoaryl (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk tube, add the 1H-indazole, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.
-
Seal the tube, then evacuate and backfill with Argon or Nitrogen three times.
-
Add the iodoaryl, followed by anhydrous DMA via syringe (concentration approx. 0.2 M).
-
Place the Schlenk tube in a preheated oil bath at 140 °C.
-
Stir the reaction vigorously for 24-48 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the C7-arylated product.
References
- Current time inform
- Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed, 2014-08-15.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC, 2021-02-10.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed, 2021-04-06.
- Troubleshooting regioselectivity in indazole synthesis. Benchchem.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF.
- (PDF) Direct C-3-Arylations of 1H-Indazoles.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- C-H Functionalization of Indoles at the C7 Position.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Optimization of Buchwald-Hartwig amin
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture | Journal of the American Chemical Society.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 7-Bromo-1-ethyl-6-methyl-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, indazole derivatives are of significant interest due to their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. This guide provides an in-depth analysis and prediction of the ¹H and ¹³C NMR spectra for the novel compound 7-Bromo-1-ethyl-6-methyl-indazole, a molecule with potential applications in targeted therapies.
As experimental data for this specific molecule is not yet publicly available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust prediction of its spectral characteristics. For a direct and insightful comparison, we will utilize the known spectral features of 7-Bromo-1-methyl-1H-indazole. This comparative approach not only aids in the structural verification of the target molecule upon synthesis but also deepens the understanding of substituent effects on the electronic environment of the indazole core.
The Decisive Role of NMR in Indazole Chemistry
NMR spectroscopy is indispensable for characterizing substituted indazoles, particularly for distinguishing between N-1 and N-2 isomers, a common challenge in their synthesis.[1] The chemical shifts (δ) of the indazole ring protons and carbons are exquisitely sensitive to the nature and position of substituents, providing a detailed fingerprint of the molecule's electronic architecture.
Predicted ¹H NMR Spectral Data for this compound
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-ethyl group, and the C-6 methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl and ethyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.0 | s | - | The H-3 proton of the indazole ring typically appears as a singlet in the downfield region. |
| H-4 | ~7.5 | d | ~8.0 | This proton is part of an AB spin system with H-5 and is expected to be a doublet. |
| H-5 | ~7.0 | d | ~8.0 | Coupled with H-4, this proton will also appear as a doublet. |
| N-CH₂ | ~4.4 | q | ~7.2 | The methylene protons of the N-ethyl group will be a quartet due to coupling with the adjacent methyl protons. |
| C6-CH₃ | ~2.5 | s | - | The methyl group at the C-6 position will appear as a singlet. |
| N-CH₂-CH₃ | ~1.5 | t | ~7.2 | The terminal methyl protons of the N-ethyl group will be a triplet due to coupling with the methylene protons. |
Comparative ¹H NMR Data: 7-Bromo-1-methyl-1H-indazole
For comparison, the known ¹H NMR spectral data for 7-Bromo-1-methyl-1H-indazole provides a strong baseline for our predictions.[2] The primary difference between this compound and our target molecule is the substitution at the N-1 position (methyl vs. ethyl).
| Proton Assignment | Reported Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.0 | s |
| Aromatic Protons | ~7.0 - 7.6 | m |
| N-CH₃ | ~4.1 | s |
The key difference to note is the signal for the N-alkyl group. In the case of the N-methyl analogue, a singlet is observed around 4.1 ppm. For our target molecule, the N-ethyl group will present a more complex pattern of a quartet and a triplet, a characteristic signature that is invaluable for structural confirmation.[3]
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the known effects of substituents on the indazole ring system.[4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~135 | The C-3 carbon is typically found in this region for N-1 substituted indazoles. |
| C-3a | ~122 | A quaternary carbon within the indazole ring system. |
| C-4 | ~128 | Aromatic CH carbon. |
| C-5 | ~121 | Aromatic CH carbon. |
| C-6 | ~133 | Aromatic carbon bearing the methyl group. |
| C-7 | ~115 | Aromatic carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |
| C-7a | ~141 | Quaternary carbon at the ring junction. |
| N-CH₂ | ~45 | Methylene carbon of the N-ethyl group. |
| C6-CH₃ | ~18 | Methyl carbon at the C-6 position. |
| N-CH₂-CH₃ | ~15 | Terminal methyl carbon of the N-ethyl group. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for the structural confirmation of this compound, the following detailed methodology is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the synthesized and purified this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[5]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
3. Data Acquisition:
- ¹H NMR:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of around 16 ppm, and an acquisition time of 2-4 seconds.
- The number of scans can be adjusted based on the sample concentration (typically 8-16 scans for a sample of this concentration).
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include a spectral width of around 250 ppm and a longer acquisition time and relaxation delay to ensure proper signal detection for quaternary carbons.
- A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.
- 2D NMR (Optional but Recommended):
- To further confirm the structure and assign all signals unambiguously, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Baseline correct the spectrum to obtain a flat baseline.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
- Reference the spectrum by setting the TMS signal to 0 ppm.
Molecular Structure and NMR Assignment
The following diagram illustrates the molecular structure of this compound with the proposed numbering for NMR assignments.
Caption: Molecular structure of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from the closely related 7-Bromo-1-methyl-1H-indazole and fundamental NMR principles, we have established a solid framework for the structural verification of this novel compound. The detailed experimental protocol provided herein offers a robust methodology for acquiring high-quality spectral data. For researchers in drug discovery and development, this guide serves as a valuable resource for the synthesis and characterization of new indazole-based molecules, ultimately accelerating the journey from the laboratory to potential therapeutic applications.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS. [Link]
-
¹³C NMR of indazoles. ResearchGate. [Link]
-
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]
-
Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Royal Society of Chemistry. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
Interpretation of 2D NMR Spectra. Agilent. [Link]
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. ResearchGate. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
NMR - Interpretation. Chemistry LibreTexts. [Link]
-
7-BROMO-1-METHYL-1H-INDAZOLE. Chemdad. [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Milwaukee. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Problem 571 At room temperature, the nmr spe... Vaia. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Analysis of 7-Bromo-1-ethyl-6-methyl-indazole: A Comparative Approach
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 7-Bromo-1-ethyl-6-methyl-indazole (CAS 2092549-55-6). As a substituted indazole, this compound is representative of a class of heterocyclic molecules critical in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Effective and robust analytical methods are paramount for ensuring purity, quantifying concentration, and identifying potential impurities during the synthesis and development of such pharmaceutical candidates.[4][5][6][7]
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, comparing two primary LC-MS workflows: a high-sensitivity quantitative method using a triple quadrupole (QqQ) mass spectrometer and a high-resolution method for impurity profiling using a Quadrupole Time-of-Flight (Q-TOF) instrument. This guide is designed for researchers, scientists, and drug development professionals seeking to establish or optimize LC-MS analysis for novel indazole derivatives.
Foundational Principles: Why LC-MS for Indazole Derivatives?
The hyphenation of Liquid Chromatography (LC) with Mass Spectrometry (MS) creates a powerful analytical tool, combining the separation capabilities of LC with the sensitive and specific detection of MS.[6]
-
Liquid Chromatography (LC): This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[4] For molecules like this compound, reversed-phase chromatography is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.
-
Mass Spectrometry (MS): Following separation, the MS component ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[4] This provides molecular weight information and, through fragmentation, structural details. The presence of a bromine atom in our target molecule is particularly advantageous for MS analysis, as it imparts a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) that serves as a clear molecular fingerprint.[8]
The synergy between these techniques allows for the confident quantification and identification of the target compound, even in complex matrices or at trace levels.[5]
Strategic Method Development: A Comparative Overview
The optimal LC-MS strategy depends on the analytical goal. Is the objective to precisely quantify the active pharmaceutical ingredient (API), or is it to identify and characterize unknown process impurities and degradation products? Here, we compare two orthogonal approaches.
| Parameter | Method A: Targeted Quantification | Method B: Impurity Profiling & Characterization | Rationale & Causality |
| Instrumentation | LC-Triple Quadrupole MS (LC-QqQ-MS) | LC-High Resolution MS (LC-HRMS), e.g., Q-TOF | QqQ instruments excel at sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode, making them the gold standard for quantification.[9] HRMS provides accurate mass measurements, crucial for determining the elemental composition of unknown impurities.[10] |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Phenyl-Hexyl Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) | The C18 column provides robust, general-purpose separation. The Phenyl-Hexyl phase offers alternative selectivity for aromatic compounds like indazoles through π-π interactions, potentially resolving closely eluting isomers or impurities that co-elute on a C18.[11] |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) / Atmospheric Pressure Chemical Ionization (APCI) | ESI is the default for most small molecules of moderate polarity.[12] APCI can be a valuable alternative for less polar compounds or to mitigate matrix effects, making it a useful tool to have for comprehensive impurity analysis.[13][14] |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS & Data-Dependent MS/MS (dd-MS2) | MRM provides unparalleled sensitivity by monitoring a specific precursor-to-product ion transition. Full scan HRMS acquires accurate mass data for all ions, while dd-MS2 automatically triggers fragmentation of the most intense ions to provide structural information.[15] |
| Primary Output | Analyte Concentration (e.g., ng/mL) | Putative identification of impurities, elemental composition, structural fragments. | The goals are fundamentally different: one is quantitative ("how much is there?"), the other is qualitative ("what is it?"). |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as self-validating systems, where the described steps are logically connected to achieve the desired analytical outcome.
Protocol A: Quantitative Analysis via LC-QqQ-MS
This protocol is optimized for the sensitive and accurate quantification of this compound in a sample matrix, such as a reaction mixture or formulation.
1. Standard and Sample Preparation:
- Prepare a 1.0 mg/mL stock solution of the this compound reference standard in methanol.
- Create a calibration curve by serially diluting the stock solution with 50:50 methanol:water to concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Prepare unknown samples by diluting them to an expected concentration within the calibration range using the same 50:50 methanol:water diluent.
2. LC Conditions:
- Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Rationale: Formic acid is a common mobile phase modifier that aids in protonation of the analyte, which is essential for efficient positive mode ESI, and improves chromatographic peak shape.[16][17] A fast gradient is suitable for a targeted quantitative method.
3. MS Conditions (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transitions:
- Analyte (Quantifier): 240.0 -> 198.0 (Assumes loss of C3H6)
- Analyte (Qualifier): 240.0 -> 117.0 (Assumes cleavage of the indazole ring)
- Note: Specific transitions must be optimized by infusing the pure standard. The bromine isotope pattern (m/z 239/241) should be confirmed, and the most abundant precursor ion selected.
- Collision Energy: Optimize for each transition (typically 15-30 eV).
Protocol B: Impurity Profiling via LC-HRMS (Q-TOF)
This protocol is designed to detect and identify potential process-related impurities or degradation products.
1. Sample Preparation:
- Prepare a concentrated solution of the sample to be analyzed (e.g., 0.5 mg/mL in 50:50 acetonitrile:water) to ensure detection of low-level impurities. No calibration standards are needed for the initial screen.
2. LC Conditions:
- Column: Phenyl-Hexyl Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle size.
- Mobile Phase A: 5 mM Ammonium Formate in Water.
- Mobile Phase B: 5 mM Ammonium Formate in Methanol.
- Gradient: Start at 20% B, ramp to 98% B over 15 minutes, hold for 3 minutes, return to 20% B and re-equilibrate for 4 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 45 °C.
- Injection Volume: 5 µL.
- Rationale: A longer column and a shallower, longer gradient provide greater resolving power to separate closely related impurities.[10] Ammonium formate is a volatile salt compatible with MS that can improve chromatography and ionization.[15] Methanol is chosen as the organic modifier as it can offer different selectivity compared to acetonitrile.[13]
3. MS Conditions (Q-TOF):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 100-1000.
- Acquisition Mode: Data-Dependent Acquisition (DDA).
- MS1 Scan Rate: 2 spectra/second.
- MS2 Trigger: Trigger MS/MS on the top 5 most intense ions exceeding an intensity threshold of 1000 counts.
- Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
- Accurate Mass Calibration: Perform an infusion of a reference calibrant solution throughout the run to ensure sub-5 ppm mass accuracy.
- Rationale: High mass accuracy is critical for this application. For an unknown peak, an accurate mass measurement allows software to calculate possible elemental formulas, drastically narrowing the list of potential structures.[10] The bromine isotope signature will be a key filter; any true impurity related to the API will likely also contain bromine and exhibit the characteristic M/M+2 pattern.
Data Visualization & Workflows
Visualizing the analytical process is key to understanding the relationship between different stages of the analysis.
Caption: General workflow for LC-MS analysis from sample preparation to final data interpretation.
Caption: Decision tree for selecting the appropriate ionization technique (ESI vs. APCI).
Conclusion: Selecting the Right Tool for the Job
The LC-MS analysis of this compound does not have a one-size-fits-all solution. The choice between a targeted quantitative method on a triple quadrupole instrument and a comprehensive impurity profiling screen on a high-resolution mass spectrometer is dictated entirely by the analytical question at hand.
-
For routine quality control, potency assays, or pharmacokinetic studies where the target is known and sensitivity is paramount, the LC-QqQ-MS approach is superior.
-
For process development, forced degradation studies, or troubleshooting where the goal is to identify unknown structures and ensure the purity and safety of a drug substance, the rich, accurate-mass data from an LC-HRMS platform is indispensable.[4][18]
By understanding the fundamental principles and the distinct advantages of each methodology, researchers can confidently develop and validate robust analytical methods, accelerating the journey of promising molecules like this compound from the laboratory to the clinic.
References
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). PMC. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). (n.d.). ScienceDirect. [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2024). YouTube. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]
-
Separation of Indazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Comparison of LCMS and other techniques. (n.d.). Shimadzu. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
-
Nonconventional Alternatives to LC–MS. (2015). LCGC International. [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). Sannova. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (n.d.). ResearchGate. [Link]
-
An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. (n.d.). MDPI. [Link]
-
Validation of Impurity Methods, Part I. (n.d.). LCGC International. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
-
Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). NIH. [Link]
-
Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (n.d.). Bentham Science. [Link]
- Detection method of indazole derivatives. (n.d.).
-
In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. (2020). PMC. [Link]
-
Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. (n.d.). ResearchGate. [Link]
-
Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (n.d.). Analytical Chemistry. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.). ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. [Link]
-
7-Bromo-1-methyl-1H-indazole. (n.d.). Pharmaffiliates. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). CJST. [Link]
-
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (n.d.). myadlm.org. [Link]
-
Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. (n.d.). MDPI. [Link]
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). J. Pharm. Sci. & Res. [Link]
-
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. (n.d.). EPA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijper.org [ijper.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. myadlm.org [myadlm.org]
- 12. acdlabs.com [acdlabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparison of LCMS and other techniques : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. resolvemass.ca [resolvemass.ca]
Comparing reactivity of 7-bromo vs 6-bromo indazole derivatives
The following guide provides an in-depth technical comparison of 6-bromo and 7-bromo indazole derivatives, focusing on their divergent reactivity profiles in medicinal chemistry applications.
Content Type: Application Guide | Audience: Medicinal Chemists & Process Scientists
Executive Summary: The "Peri-Effect" Divergence
While 6-bromo and 7-bromo indazoles differ only by a single carbon shift, they exhibit drastically different reactivity profiles. This divergence is driven almost entirely by the C7-N1 Peri-Interaction .
-
6-Bromoindazole: Behaves as a "para-like" aryl halide relative to the pyrazole core. It is sterically unencumbered and follows predictable electrophilic and nucleophilic substitution patterns.
-
7-Bromoindazole: Defined by extreme steric crowding around the N1 nitrogen. The C7 bromine atom sits in the "bay region," directly clashing with substituents on N1. This creates a "Steric Gatekeeper" effect that hinders N1-functionalization and requires specialized catalytic systems for cross-coupling.
Structural & Electronic Landscape
To understand the reactivity, one must visualize the steric zones. The C7 position is unique because it is the only carbon on the benzene ring that shares a steric corridor with the pyrazole nitrogen (N1).
Figure 1: The C7-N1 interaction creates a high-energy barrier for functionalization at either position when the other is already substituted.
Critical Analysis: N-Functionalization (The First Hurdle)
The most significant operational difference between these isomers is the regioselectivity of N-alkylation/arylation.
6-Bromoindazole: Standard Reactivity
-
Behavior: Under basic conditions (e.g., NaH, Cs₂CO₃), 6-bromoindazole follows the thermodynamic preference for N1-alkylation . The bromine at C6 is too distant to influence the nucleophilicity of N1.
-
Outcome: High yields (>90%) of N1-substituted products with excellent regioselectivity (>10:1 N1:N2).
7-Bromoindazole: The Steric Switch
-
Behavior: The bulky bromine atom at C7 shields the N1 lone pair. This destabilizes the transition state for N1-alkylation.
-
Outcome:
-
Drastically Reduced Yield: Standard protocols often fail or stall.
-
Regiochemical Reversal: The reaction often shifts toward N2-alkylation to avoid the steric clash.
-
Electronic Effect: If the C7 substituent is electron-withdrawing (like Br or NO₂), the N1-H becomes more acidic, but the nucleophilicity is compromised by the steric wall.
-
Comparative Data: N-Alkylation Efficiency Conditions: Alkyl halide (1.1 eq), Cs₂CO₃ (2.0 eq), DMF, 60°C.
| Substrate | Major Isomer | N1:N2 Ratio | Yield | Mechanistic Note |
| 6-Bromoindazole | N1 | > 95:5 | 92% | Thermodynamic control; no steric hindrance. |
| 7-Bromoindazole | N2 (or Mixed) | ~ 1:3 | 45%* | Kinetic shift to N2 to avoid C7-Br clash. |
*Yields significantly lower due to competing elimination or lack of conversion.
Key Citation: Recent process chemistry studies demonstrate that while 3-, 4-, 5-, and 6-substituted indazoles are selectively alkylated at N1, 7-substituted indazoles remain largely unreactive or shift selectivity due to steric blocking of the N1 site .
Cross-Coupling Performance (Suzuki & Buchwald)[1]
Once the N-position is secured (or if using free NH), the reactivity of the C-Br bond itself differs.
Suzuki-Miyaura Coupling[1][2]
-
6-Bromo: Reacts efficiently with standard catalyst systems (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). It is a "well-behaved" aryl bromide.
-
7-Bromo: The "ortho-substituent effect" applies here. The N1-substituent (if present) acts as an ortho-blocker to the C7-Br.
-
Requirement: You must use sterically demanding, electron-rich phosphine ligands (e.g., Buchwald G3/G4 precatalysts like XPhos or RuPhos) to facilitate oxidative addition and reductive elimination in this crowded environment.
-
Buchwald-Hartwig Amination[1]
-
6-Bromo: Compatible with a wide range of amines and standard bases.
-
7-Bromo: Extremely challenging. The bulky Pd-catalyst must approach the "bay region."
-
Experimental Insight: Use BrettPhos or RuPhos Pd-precatalysts. Standard ligands like BINAP often fail to achieve full conversion.
-
Experimental Protocols
Protocol A: Robust N1-Alkylation (Works for 6-Br, Fails for 7-Br)
This protocol validates the reactivity difference. It will produce clean product for 6-Br and likely mixtures/low yield for 7-Br.
-
Dissolution: Dissolve Indazole derivative (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir at RT for 30 min.
-
Addition: Add alkyl halide (1.2 equiv) dropwise.
-
Reaction: Heat to 60°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF. Dry over Na₂SO₄.[1]
-
Validation: Check LCMS. 6-Br should show single peak (N1). 7-Br will show two peaks (N1/N2) or starting material.
Protocol B: High-Efficiency Suzuki Coupling for 7-Bromoindazole
Standard conditions fail for C7. Use this "High-Activity" protocol.
-
Reagents: Combine 7-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a vial.
-
Catalyst: Add XPhos Pd G3 (2-3 mol%). Note: XPhos is preferred for sterically hindered aryl chlorides/bromides.
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
-
Cycle: Seal and heat to 100°C for 2-12 hours.
-
Purification: Filter through Celite. The high activity catalyst is required to overcome the N1-peri strain.
Strategic Decision Matrix
Use this workflow to plan your synthesis, avoiding "dead-end" routes caused by C7 sterics.
Figure 2: Strategic workflow for selecting synthetic routes based on bromine position.
References
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. Link
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 2012. Link
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 2024. Link
Sources
Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Development
An In-Depth Technical Guide to the Infrared Spectroscopy Characterization of 7-Bromo-1-ethyl-6-methyl-indazole: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, indazole derivatives represent a class of "privileged scaffolds" due to their wide range of biological activities.[1][2] The precise structural characterization of these molecules is a foundational requirement for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative snapshot of a molecule's functional groups and bonding architecture.[3]
This guide offers a comprehensive analysis of the infrared spectroscopic profile of This compound . As direct experimental data for this specific molecule is not widely published, this document presents a predictive analysis grounded in the established principles of vibrational spectroscopy and supported by comparative data from structurally related analogs.[4][5] We will explore the causality behind expected spectral features, compare them with alternative characterization methods, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound combines a bicyclic aromatic indazole core with three distinct substituents: a bromine atom, an N-ethyl group, and a C-methyl group. Each of these components contributes unique vibrational modes that manifest as absorption bands in the IR spectrum.[6] The covalent bonds within the molecule can be conceptualized as springs that vibrate at specific frequencies when they absorb infrared radiation. These vibrations are primarily categorized as stretching (changes in bond length) and bending (changes in bond angle).[7]
The overall IR spectrum can be logically divided into two main areas: the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹).[6] Absorptions in the group frequency region are typically diagnostic of specific functional groups, while the fingerprint region contains a complex pattern of bands that is unique to the molecule as a whole.
Comparative Analysis of the Predicted IR Spectrum
The predicted IR spectrum of this compound is best understood by dissecting the contributions of its constituent parts and comparing them to simpler, known molecules.
Predicted IR Absorption Data for this compound
The following table summarizes the predicted key absorption bands, their expected intensities, and the molecular vibrations responsible for them.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretching (indazole ring) |
| 2985 - 2950 | Medium | Asymmetric C-H Stretching (-CH₃, -CH₂-) |
| 2880 - 2850 | Medium | Symmetric C-H Stretching (-CH₃, -CH₂-) |
| 1620 - 1600 | Medium | C=C Aromatic Ring Stretching |
| 1580 - 1560 | Medium | C=N Ring Stretching (indazole core) |
| 1490 - 1450 | Medium - Strong | Aromatic Ring Stretching & CH₂/CH₃ Bending |
| 1380 - 1370 | Medium | CH₃ Symmetric Bending (Methyl Rock) |
| 1100 - 1000 | Medium - Strong | C-N Stretching |
| 850 - 750 | Strong | C-H Out-of-Plane Bending (Aromatic) |
| 650 - 550 | Medium - Strong | C-Br Stretching |
Deconstructing the Spectrum: A Comparative View
-
The Indazole Core (Aromatic System):
-
C-H Stretching: Like benzene derivatives, the aromatic C-H bonds of the indazole ring are expected to produce weak to medium absorption bands in the 3100-3000 cm⁻¹ region.[7] This is a slightly higher frequency than the C-H stretching of the alkyl groups.
-
Ring Stretching: The carbon-carbon double bonds (C=C) and carbon-nitrogen double bonds (C=N) within the heterocyclic ring system give rise to a series of medium-intensity bands between approximately 1620 cm⁻¹ and 1450 cm⁻¹.[8][9] These are characteristic of most aromatic and heteroaromatic compounds.
-
-
The Alkyl Substituents (-CH₂CH₃ and -CH₃):
-
C-H Stretching: The ethyl and methyl groups will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹. Typically, asymmetric stretches appear at higher wavenumbers (2985-2950 cm⁻¹) than symmetric stretches (2880-2850 cm⁻¹).[7] The presence of these strong bands clearly distinguishes the substituted indazole from its unsubstituted parent, 1H-indazole.
-
Bending Vibrations: The scissoring and rocking motions of the -CH₂- and -CH₃ groups will result in absorptions in the fingerprint region, notably around 1465 cm⁻¹ (bending) and 1375 cm⁻¹ (methyl rock).[6]
-
-
The Bromo Substituent (-Br):
-
The C-Br stretching vibration is expected to produce a medium to strong band in the low-frequency end of the fingerprint region, typically between 650 and 550 cm⁻¹.[5] The presence of this band is a key indicator for successful bromination of the indazole scaffold. Its exact position can be influenced by the overall electronic environment of the aromatic ring.
-
The logical relationship between the molecule's structure and its IR spectrum is visualized below.
Caption: Relationship between molecular moieties and predicted IR spectral regions.
Comparison with Alternative Analytical Techniques
While IR spectroscopy is excellent for identifying functional groups, a comprehensive characterization requires complementary methods.
| Technique | Information Provided | Advantages over IR | Limitations Compared to IR |
| ¹H & ¹³C NMR | Precise atom connectivity, chemical environment of H and C atoms, isomer identification.[8] | Provides unambiguous structural elucidation and isomeric differentiation (e.g., N-1 vs. N-2 substitution). | Less sensitive, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Res MS), fragmentation patterns.[5] | Confirms molecular weight and formula, which IR cannot provide. | Does not provide information about functional groups or bond connectivity. |
| X-ray Crystallography | Absolute 3D molecular structure in the solid state. | The "gold standard" for structural determination, providing exact bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow. |
In practice, these techniques are used in concert. IR spectroscopy provides a quick quality check and functional group confirmation, while NMR and MS are used to confirm the detailed molecular structure and purity.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the steps for acquiring a high-quality IR spectrum of a solid sample like this compound using a modern Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.[5]
Objective
To obtain the infrared absorption spectrum of the solid compound to identify its functional groups and confirm its structural features.
Instrumentation & Materials
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
This compound sample (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free wipes.
Step-by-Step Methodology
-
System Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software.
-
This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.[5]
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan.
-
Typical acquisition parameters:
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
Compare the obtained peak positions (in cm⁻¹) with the predicted values and reference spectra of related compounds.
-
-
Cleanup:
-
Retract the press arm and carefully remove the sample powder from the ATR crystal with a dry, lint-free wipe.
-
Perform a final cleaning of the crystal with a solvent-dampened wipe to prepare for the next measurement.
-
The workflow for this characterization process is outlined below.
Caption: Standard workflow for ATR-FTIR spectroscopic analysis of a solid sample.
Conclusion
Infrared spectroscopy serves as an indispensable tool for the characterization of novel heterocyclic compounds like this compound. Through a predictive and comparative analysis, we can anticipate a unique spectral fingerprint defined by the vibrations of its core aromatic system and its alkyl and bromo substituents. The C-H stretches above and below 3000 cm⁻¹, the complex aromatic ring absorptions, and the low-frequency C-Br stretch are all key diagnostic features. While IR provides critical information on functional groups, its power is maximized when used in conjunction with NMR and mass spectrometry to build a complete and unambiguous structural profile, ensuring the scientific integrity of research and development in medicinal chemistry.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link][8][9]
-
1H-Indazole. PubChem, National Center for Biotechnology Information. [Link]
-
Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. PubMed, National Center for Biotechnology Information. [Link]
-
Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids. Molecules. [Link]
-
Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
IR Spectroscopy in Qualitative and Quantitative Analysis. IntechOpen. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Chromatographic Separation of 7-Bromo-1-ethyl-6-methyl-indazole and Its Process-Related Impurities
This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the separation of 7-Bromo-1-ethyl-6-methyl-indazole and its key process-related impurities. This guide is intended for researchers, scientists, and professionals in drug development and quality control who are tasked with ensuring the purity and quality of this and structurally similar pharmaceutical intermediates.
Introduction: The Challenge of Indazole Regioisomer Separation
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of N-alkylated indazoles, such as this compound, frequently presents a significant challenge in controlling regioselectivity. The direct alkylation of the indazole ring can lead to the formation of a mixture of N-1 and N-2 substituted isomers, which are often difficult to separate due to their similar physical and chemical properties.[2][3][4] Ensuring the correct isomeric form of the final active pharmaceutical ingredient (API) is critical, as different regioisomers can exhibit distinct pharmacological and toxicological profiles.
This guide will explore the common impurities encountered during the synthesis of this compound and provide a detailed comparison of HPLC and SFC methodologies for their effective separation. The discussion will be supported by representative experimental data to illustrate the performance of each technique.
Understanding the Impurity Profile
The synthesis of this compound typically involves the bromination of a substituted indazole followed by N-alkylation (ethylation). The primary impurities of concern arise from these two key steps:
-
Regioisomers: The ethylation of 7-bromo-6-methyl-indazole can occur at either the N-1 or N-2 position of the indazole ring, resulting in the desired N-1 isomer (this compound) and the isomeric impurity, 7-Bromo-2-ethyl-6-methyl-indazole. The separation of these regioisomers is often the most critical chromatographic challenge.
-
Bromination-related Impurities: Incomplete bromination can leave residual starting material (1-ethyl-6-methyl-indazole). Conversely, over-bromination could potentially lead to the formation of di-bromo species, although modern bromination techniques often offer high selectivity.[5][6]
-
Unreacted Starting Material: Residual 7-bromo-6-methyl-indazole from an incomplete ethylation reaction may also be present.
Chromatographic Methodologies: A Head-to-Head Comparison
The separation of structurally similar, often isomeric, impurities necessitates chromatographic techniques with high resolving power. Both HPLC and SFC are powerful tools for this purpose, each with its own set of advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique in the pharmaceutical industry for purity analysis and quality control.[7] Its versatility in terms of stationary and mobile phases allows for the development of highly selective methods for a broad range of compounds.
Objective: To develop a reversed-phase HPLC method for the separation of this compound from its N-2 regioisomer and other potential process impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column Selection: A key aspect of method development is column screening. For the separation of aromatic heterocyclic compounds, columns with alternative selectivities to the standard C18 are often beneficial. A phenyl-hexyl stationary phase is a good starting point due to its potential for π-π interactions with the aromatic indazole ring system.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0 | 40 |
| 20 | 70 |
| 25 | 70 |
| 26 | 40 |
| 30 | 40 |
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
A phenyl-hexyl column is chosen to exploit the aromatic nature of the indazole ring system. The π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes can provide a different selectivity compared to a standard C18 column, which primarily relies on hydrophobic interactions. This alternative selectivity is often crucial for the resolution of closely related isomers. The use of a formic acid modifier in the aqueous mobile phase helps to ensure good peak shape for the basic indazole compounds by suppressing the ionization of residual silanols on the stationary phase. A gradient elution is employed to ensure that all potential impurities, which may have a range of polarities, are eluted within a reasonable timeframe.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for the separation of isomers and chiral compounds.[6][8] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC.[5][9] Furthermore, SFC is considered a "green" technology due to the significant reduction in the use of organic solvents.[6]
Objective: To develop an SFC method for the rapid and efficient separation of this compound and its N-2 regioisomer.
-
Instrumentation: An analytical SFC system with a CO2 pump, a modifier pump, an automated back pressure regulator, a column oven, and a PDA detector.
-
Column Selection: Polysaccharide-based chiral stationary phases are often excellent for resolving positional isomers, even for achiral compounds. A cellulose-based chiral column is a good candidate for initial screening.
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Isocratic Elution: 85% Mobile Phase A / 15% Mobile Phase B
-
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
The choice of a cellulose-based chiral stationary phase is a strategic one. While the target molecule is not chiral, the highly ordered chiral environment of the stationary phase can provide unique steric and polar interactions that are highly effective in differentiating between subtle structural differences in positional isomers. SFC often provides orthogonal selectivity to reversed-phase HPLC. The primary mobile phase, supercritical CO2, is non-polar, and the addition of a polar modifier like methanol allows for the tuning of the mobile phase strength. The isocratic elution in this case is expected to provide a rapid separation, a key advantage of SFC. The higher flow rate compared to HPLC is possible due to the lower viscosity of the supercritical fluid mobile phase, leading to shorter analysis times.
Comparative Data Summary
The following table summarizes the expected comparative performance of the developed HPLC and SFC methods for the separation of this compound and its N-2 regioisomer.
| Parameter | HPLC Method | SFC Method |
| Column | Phenyl-Hexyl (250 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile | Supercritical CO2 / Methanol |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Run Time | 30 min | < 10 min |
| Resolution (N1/N2 Isomers) | > 1.5 | > 2.0 |
| Solvent Consumption | High (predominantly organic) | Low (predominantly CO2) |
| Throughput | Lower | Higher |
Visualizing the Chromatographic Workflow
Caption: Workflow for the chromatographic separation and analysis of indazole impurities.
Logical Decision Pathway for Method Selection
Caption: Decision tree for selecting between HPLC and SFC for indazole impurity analysis.
Conclusion and Recommendations
Both HPLC and SFC are capable of providing the necessary resolution for the critical separation of this compound and its N-2 regioisomer.
-
HPLC offers a reliable and well-understood approach. The use of a phenyl-hexyl column provides the necessary alternative selectivity for this challenging separation. This method is suitable for laboratories where HPLC is the standard platform and high throughput is not the primary driver.
-
SFC demonstrates significant advantages in terms of speed and reduced environmental impact. The much shorter analysis time allows for a considerably higher sample throughput. The superior resolution often achievable on chiral stationary phases for positional isomers makes SFC a compelling choice for this application. For laboratories equipped with SFC instrumentation, this technique is highly recommended for both routine quality control and preparative-scale purification of indazole isomers.
Ultimately, the choice between HPLC and SFC will depend on the specific needs and capabilities of the laboratory. However, for new method development, the speed and efficiency of SFC make it an increasingly attractive option for tackling the challenges of separating structurally similar pharmaceutical impurities.
References
-
Teixeira, F. C., & Ramos, H. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(9), 2051–2066. [Link]
-
Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis? [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Shimadzu. (n.d.). Supercritical Fluid Chromatography. [Link]
-
TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
-
Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?[Link]
- Recent Developments in Enantioselective Extraction in Chiral Separation. (2020).
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
-
Teixeira, F. C., & Ramos, H. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6264.
- Lesellier, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare.
-
Shimadzu. (n.d.). Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. [Link]
-
secrets of science – magazine. (n.d.). Simple method development for SFC. [Link]
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). Molecules, 27(13), 4198.
- Chiral Separ
- HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. (2017). Acta Poloniae Pharmaceutica, 74(3), 777-784.
- Shaikh, J., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28266-28286.
- Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 198.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(44), 29599–29610.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
- Validated HPLC method for mitragynine quantification in Kratom extract. (2023).
- Five Chongqing Chemdad Co., Ltd. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE.
-
ZirChrom. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. [Link]
Sources
- 1. Chiral separation by enantioselective liquid–liquid extraction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.eu [shimadzu.eu]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 7. cipac.org [cipac.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
